8-Sulfonato-1-naphthalenediazonium chloride

CAS No.: 110295-81-3

Cat. No.: VC18428897

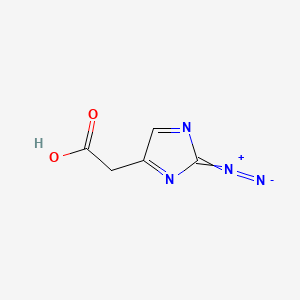

Molecular Formula: C5H4N4O2

Molecular Weight: 152.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110295-81-3 |

|---|---|

| Molecular Formula | C5H4N4O2 |

| Molecular Weight | 152.11 g/mol |

| IUPAC Name | 2-(2-diazoimidazol-4-yl)acetic acid |

| Standard InChI | InChI=1S/C5H4N4O2/c6-9-5-7-2-3(8-5)1-4(10)11/h2H,1H2,(H,10,11) |

| Standard InChI Key | AWIYCFQGCXENSO-UHFFFAOYSA-N |

| Canonical SMILES | C1=NC(=[N+]=[N-])N=C1CC(=O)O |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

8-Sulfonato-1-naphthalenediazonium chloride belongs to the diazonium salt family, characterized by the presence of the –N₂⁺ functional group. The naphthalene ring system provides a planar aromatic framework, while the sulfonate group enhances water solubility. Key structural features include:

Synthesis and Industrial Production

Synthetic Pathway

The synthesis involves diazotization of 8-sulfonato-1-naphthylamine under controlled conditions:

-

Diazotization Reaction:

. -

Conditions: Temperature maintained at 0–5°C to prevent decomposition.

Industrial-Scale Considerations

-

Yield Optimization: Excess HCl and NaNO₂ ensure complete conversion of the amine precursor.

-

Purification: Crystallization from cold ethanol-water mixtures.

Applications in Dye Chemistry

Azo Dye Synthesis

8-Sulfonato-1-naphthalenediazonium chloride serves as a diazo component in coupling reactions. For example:

-

Reaction with 1-Naphthol:

.

This produces an azo dye with a vibrant color, stable under alkaline conditions .

| Dye Product | Application | Color |

|---|---|---|

| Acid Red 88 | Textiles, inks | Deep red |

| Direct Blue 15 | Paper, leather | Navy blue |

| Precaution | Recommendation |

|---|---|

| Storage | –20°C, inert atmosphere |

| Personal Protective Equipment | Gloves, goggles, fume hood |

| Disposal | Neutralize with dilute NaOH before disposal |

Regulatory Status

Environmental and Research Implications

Environmental Impact

-

Water Contamination: Sulfonate groups resist biodegradation, posing risks to aquatic ecosystems.

-

Mitigation Strategies: Advanced oxidation processes (AOPs) for wastewater treatment.

Research Frontiers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume